5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C9H10N6O and its molecular weight is 218.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Albert and Taguchi (1972) reported the synthesis and properties of various 5-substituted 2-methyl-2H-v-triazolo[4,5-d]pyrimidin-7(6H)-ones, including 4-amino derivatives, through the fusion of triazoles with urea and other reactions (Albert & Taguchi, 1972).
Applications in Antimicrobial Research
- Pokhodylo et al. (2021) discovered that certain 1H-1,2,3-triazole-4-carboxamides, including 5-amino derivatives, exhibit antimicrobial activities against various bacterial and fungal strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).
Use in Synthesis of Biologically Active Compounds
- Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylic acid, a closely related compound, for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This study demonstrates the importance of these compounds in medicinal chemistry (Ferrini et al., 2015).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which share a similar structure with this compound, have been studied for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
It can be inferred from related studies that pyrimidine derivatives interact with their targets through hydrogen bonding and dipole interactions .
Biochemical Pathways
It is known that pyrimidine derivatives have a wide range of biological and pharmacological activities, and they are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Pharmacokinetics
The synthesis of similar compounds has been studied , which could provide insights into their potential bioavailability.
Result of Action
It is known that pyrimidine derivatives have shown potential anticancer activity .
Action Environment
The synthesis of similar compounds has been studied under various conditions , which could provide insights into their stability under different environmental factors.
Properties
IUPAC Name |
5-amino-1-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)16)13-14-15(8)5-6-3-1-2-4-12-6/h1-4H,5,10H2,(H2,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSPFHVYGOWNRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=C(N=N2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183367 |
Source
|
Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-39-6 |
Source
|
Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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